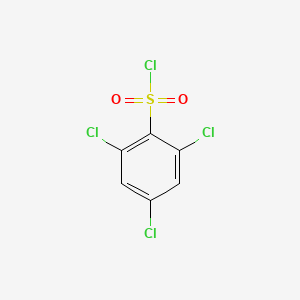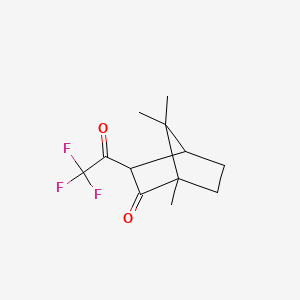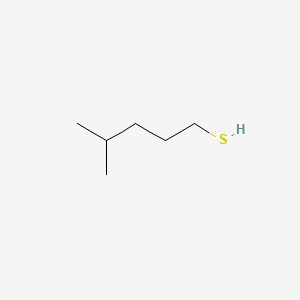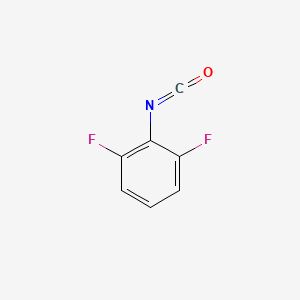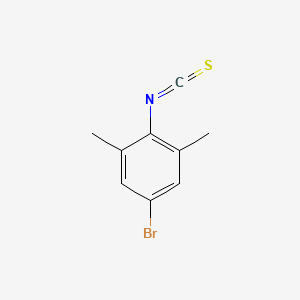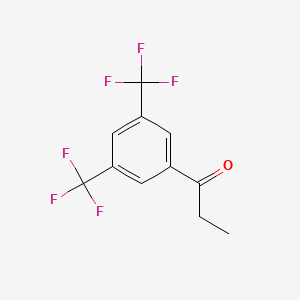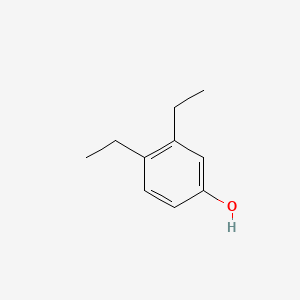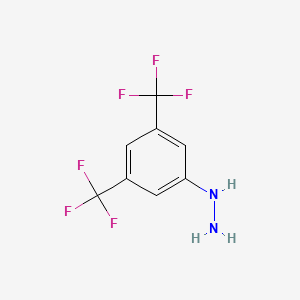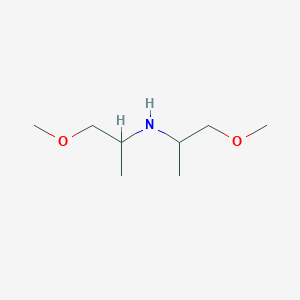
15-Bromopentadecan-1-ol
Vue d'ensemble
Description
15-Bromopentadecan-1-ol is a useful research compound. Its molecular formula is C15H31BrO and its molecular weight is 307.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Labeling in Chemistry
- Synthesis of Labelled Compounds : 15-Bromopentadecan-1-ol and its derivatives have been used in the synthesis of various labeled compounds. For instance, 15-(p-Iodophenyl) pentadecanoic acid, labelled with carbon-14, was synthesized for potential applications in radiopharmaceutical studies (Le Bars et al., 1986).
Marine Natural Products and Biological Studies
- Extraction from Marine Algae : Compounds similar to this compound, like halogenated terpenes and C15-acetogenins, have been isolated from marine red algae. These compounds are studied for their structural properties and potential biological activities (Ji, Li, & Wang, 2008).
- Cytotoxicity Assays : Related halogenated nonterpenoid C(15)-acetogenins have been tested for cytotoxicity against tumor cell lines, although they were found inactive at certain concentrations (Ji, Li, Li, & Wang, 2007).
Pharmacokinetics and Medical Imaging
- Pharmacokinetics Studies : Research on derivatives of this compound includes studying their pharmacokinetics and potential as heart agents. For instance, 15-(p-[75Br]bromophenyl)pentadecanoic acid (BPPA) has been explored for its uptake in heart muscle and its application in positron emission tomography (Coenen, Harmand, Kloster, & Stöcklin, 1981).
Synthetic Chemistry
- Synthesis of Fatty Acids : Derivatives of this compound are used in the synthesis of other fatty acids, such as 15-hydroxypentadecanoic acid. These syntheses contribute to the understanding and development of organic compounds and their potential applications (Zakharkin & Pryanishnikov, 1982).
Safety and Hazards
Orientations Futures
Biotechnology applications have centered around its use as a substrate for the production of biofuels and other renewable energy sources . As a brominated fatty alcohol, 15-Bromopentadecan-1-ol possesses a hydrophilic head group and a hydrophobic tail group , which could make it a valuable resource in the development of renewable energy technologies.
Mécanisme D'action
Target of Action
15-Bromopentadecan-1-ol is a synthetic brominated fatty alcohol that has been used as a substrate for various enzymes and an inhibitor of enzymes involved in fatty acid metabolism . The primary targets of this compound are therefore the enzymes involved in fatty acid metabolism.
Mode of Action
The compound interacts with its targets, the enzymes involved in fatty acid metabolism, by serving as a substrate for these enzymes or inhibiting their action . This interaction leads to changes in the metabolic processes of fatty acids within the cell.
Biochemical Pathways
The affected pathways primarily involve fatty acid metabolism. As a substrate or inhibitor for enzymes in these pathways, this compound can influence the production and breakdown of fatty acids within the cell . The downstream effects of these changes can impact various cellular processes, including energy production and storage.
Pharmacokinetics
As a brominated fatty alcohol, it is known to be soluble in water, alcohol, and organic solvents . This solubility can influence its bioavailability and distribution within the body.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its role in fatty acid metabolism. By serving as a substrate or inhibitor for enzymes in these pathways, it can influence the balance of fatty acids within the cell. This can have downstream effects on various cellular processes, including energy production and storage .
Analyse Biochimique
Biochemical Properties
15-Bromopentadecan-1-ol plays a crucial role in biochemical reactions, serving as both a substrate and an inhibitor for various enzymes. It has been extensively studied for its interactions with enzymes involved in fatty acid metabolism . For instance, it acts as a substrate for certain enzymes, facilitating the production of biofuels and other renewable energy sources . Additionally, this compound inhibits enzymes that are critical in fatty acid metabolism, thereby influencing metabolic pathways .
Cellular Effects
This compound impacts various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . The compound’s hydrophilic and hydrophobic properties enable it to interact with cell membranes, potentially altering membrane fluidity and permeability . These interactions can lead to changes in cell signaling and metabolic processes, ultimately affecting cellular function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . The compound’s brominated fatty alcohol structure allows it to interact with specific enzymes, either inhibiting or activating them . These interactions can lead to alterations in metabolic pathways and gene expression, thereby influencing cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under certain conditions, but its degradation can lead to the formation of by-products that may have different biochemical properties . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, highlighting the importance of understanding its temporal effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic processes or inhibiting harmful enzymes . At higher doses, this compound can exhibit toxic or adverse effects, potentially leading to cellular damage or dysfunction . Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety profile .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate fatty acid metabolism . The compound’s role as a substrate and inhibitor in these pathways can influence metabolic flux and metabolite levels . By modulating enzyme activity, this compound can alter the balance of metabolic processes, potentially leading to changes in energy production and storage .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation in specific cellular compartments . The hydrophilic and hydrophobic properties of this compound enable it to traverse cell membranes and interact with intracellular structures, affecting its distribution and activity .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function . The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .
Propriétés
IUPAC Name |
15-bromopentadecan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H31BrO/c16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17/h17H,1-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFKUZUMZRQLYCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCCO)CCCCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H31BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30337654 | |
| Record name | 15-bromopentadecan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30337654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59101-27-8 | |
| Record name | 15-bromopentadecan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30337654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 59101-27-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



